molecular formula C12H15F2NO2 B2749758 3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine CAS No. 1284865-66-2

3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine

Cat. No.: B2749758
CAS No.: 1284865-66-2
M. Wt: 243.254
InChI Key: DCUVDVHVCQDNRH-UHFFFAOYSA-N
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Description

“3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine” is a chemical compound with the molecular formula C12H15F2NO2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzenamine core with difluoro and methoxy functional groups attached . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Structural Analysis

  • The development of novel synthesis methods for compounds with complex structures, such as 3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine, is a critical area of research. For instance, multi-component domino reactions have been utilized for the efficient synthesis of novel 3-oxo-3H-benzo[a]pyrano[2,3-c]phenazine-1-carboxylate and 3-(5-hydroxybenzo[a]phenazin-6-yl)acrylate derivatives, showcasing the potential for creating diverse and complex molecules through green chemistry approaches (Mohebat, Yazdani-Elah-Abadi, Maghsoodlou, & Hazeri, 2017).

  • The synthesis of trifluoromethylazoles, including compounds related to this compound, has been explored to determine their pKa values and potential applications in biological media, highlighting the importance of fluorine atoms in modifying the physical and chemical properties of these compounds (Jones, Branch, Thompson, & Threadgill, 1996).

Potential Applications

  • The exploration of compounds such as this compound in the creation of novel ligands for metal complexes, which have potential applications in catalysis, materials science, and as pharmaceutical intermediates, represents a promising research direction. For example, the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions has been investigated, demonstrating the versatility of these compounds in forming stable and potentially useful complexes (Budzisz, Małecka, & Nawrot, 2004).

  • Fluorinated compounds, akin to this compound, are of particular interest in the development of new pharmaceuticals and agrochemicals due to their unique properties, such as increased stability and bioavailability. Research into the synthesis of novel fluorescent benzo[a]pyrano[2,3-c]phenazine derivatives via facile multi-component reactions has shown the potential for these compounds in various applications, including as fluorescent probes (Saluja, Chaudhary, & Khurana, 2014).

Properties

IUPAC Name

3,5-difluoro-4-(oxan-4-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO2/c13-10-5-9(15)6-11(14)12(10)17-7-8-1-3-16-4-2-8/h5-6,8H,1-4,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUVDVHVCQDNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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